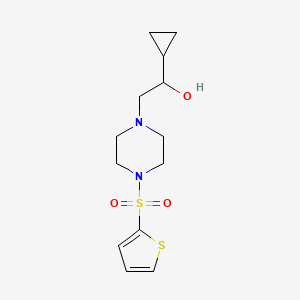

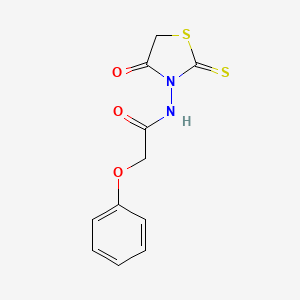

1-Cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metabolism and Enzyme Interaction

- This compound is involved in the metabolism of novel antidepressants, such as Lu AA21004, which is used for major depressive disorder. The metabolism involves oxidation to various metabolites, with specific enzymes like CYP2D6 and CYP2C9 playing a significant role (Hvenegaard et al., 2012).

Synthesis and Chemical Characterization

- Synthesis methodologies for related compounds, including optimization of technological parameters, have been explored. Such research is crucial for developing efficient and scalable production methods for these compounds (Wang Jin-peng, 2013).

- The synthesis and characterization of similar piperazine derivatives have been reported, with compounds showing promising antimicrobial properties (Rajkumar et al., 2014).

Pharmacological and Biological Applications

- Some derivatives of the compound have been synthesized and analyzed for their potential antifungal properties, demonstrating the relevance of this class of compounds in developing new antifungal agents (Volkova et al., 2020).

- Extended derivatives of N-arylsulfonylindole, which share structural similarities with the target compound, have been studied as modulators of the 5-HT6 receptor, showing potential in neuropsychiatric disorder treatments (Vera et al., 2016).

Material Science and Chemical Properties

- Research has been conducted on the reaction of similar compounds with other chemicals, contributing to our understanding of their chemical behavior and potential applications in material science (Hakimi et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds have been found to targetPoly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP plays a crucial role in DNA repair and programmed cell death, making it a significant target in cancer treatment.

Mode of Action

Compounds with similar structures have been found to inhibit the catalytical activity of their target, enhance the cleavage of the target, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity . These actions suggest that the compound may induce cell death in cancer cells.

Biochemical Pathways

The inhibition of PARP can lead to the accumulation of DNA damage in cancer cells, triggering apoptosis and leading to cell death .

Result of Action

Similar compounds have shown moderate to significant efficacy against human breast cancer cells . This suggests that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.

Propriétés

IUPAC Name |

1-cyclopropyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S2/c16-12(11-3-4-11)10-14-5-7-15(8-6-14)20(17,18)13-2-1-9-19-13/h1-2,9,11-12,16H,3-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQDTENRUHGVGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2374211.png)

![8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374218.png)

![Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2374227.png)

![tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate](/img/structure/B2374229.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2374233.png)